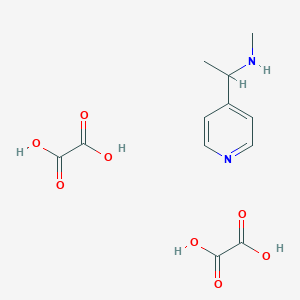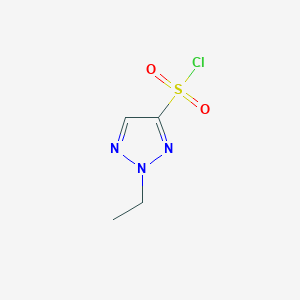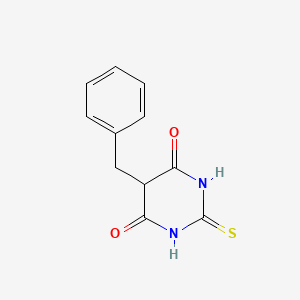
N-methyl-1-(4-pyridinyl)ethanamine diethanedioate
Overview
Description
“N-methyl-1-(4-pyridinyl)ethanamine diethanedioate” is a chemical compound with the CAS Number: 1559064-06-0 . Its IUPAC name is N-methyl-1-(pyridin-4-yl)ethan-1-amine dioxalate . The compound has a molecular weight of 316.27 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H12N2.2C2H2O4/c1-7(9-2)8-3-5-10-6-4-8;23-1(4)2(5)6/h3-7,9H,1-2H3;2(H,3,4)(H,5,6) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound’s country of origin is Russia .Mechanism of Action
N-methyl-1-(4-pyridinyl)ethanamine diethanedioate blocks the activity of voltage-gated potassium channels by binding to the channel pore and preventing potassium ions from passing through. This results in an increase in neuronal excitability and can lead to seizures in animal models.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to blocking voltage-gated potassium channels, this compound has been shown to increase the release of neurotransmitters such as acetylcholine and dopamine. It has also been shown to have antioxidant properties and to protect neurons from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-methyl-1-(4-pyridinyl)ethanamine diethanedioate in lab experiments is its specificity for voltage-gated potassium channels. This allows researchers to study the function of these channels in detail without affecting other ion channels. However, this compound has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its usefulness in certain experiments.
Future Directions
There are a number of future directions for research involving N-methyl-1-(4-pyridinyl)ethanamine diethanedioate. One area of interest is the development of new compounds that can selectively target different subtypes of voltage-gated potassium channels. Another area of interest is the use of this compound in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Finally, there is ongoing research into the potential use of this compound as a neuroprotective agent in conditions such as stroke and traumatic brain injury.
Conclusion:
In conclusion, this compound is a valuable tool for studying the function of voltage-gated potassium channels in neurons. Its specificity for these channels allows researchers to study their function in detail, and its biochemical and physiological effects make it a useful compound for a wide range of experiments. While there are limitations to its use, ongoing research into the development of new compounds and potential therapeutic applications suggests that this compound will continue to be an important tool in scientific research for years to come.
Scientific Research Applications
N-methyl-1-(4-pyridinyl)ethanamine diethanedioate is widely used in scientific research to study the function of voltage-gated potassium channels in neurons. These channels play a critical role in regulating the excitability of neurons and are important for the proper functioning of the nervous system. This compound is used to block the activity of these channels, allowing researchers to study their function in detail.
Safety and Hazards
properties
IUPAC Name |
N-methyl-1-pyridin-4-ylethanamine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2C2H2O4/c1-7(9-2)8-3-5-10-6-4-8;2*3-1(4)2(5)6/h3-7,9H,1-2H3;2*(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMWLGXNHXCTSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(4Ar,7aS)-1-(3-methylbut-2-enyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-2-(5-methyltetrazol-1-yl)ethanone](/img/structure/B1652581.png)


![Acetamide, N-[1,1'-biphenyl]-2-yl-2,2,2-trifluoro-](/img/structure/B1652585.png)







